molecular formula C16H12ClN3O B13819810 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one

3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one

Cat. No.: B13819810
M. Wt: 297.74 g/mol
InChI Key: XRFZVQYALJCILC-UHFFFAOYSA-N
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Description

1,2,4-Triazin-6(1H)-one,5-[(4-chlorophenyl)methyl]-3-phenyl- is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazin-6(1H)-one,5-[(4-chlorophenyl)methyl]-3-phenyl- can be achieved through several methods. One common approach involves the annulation of nitrile imines with α-amino esters. This method is characterized by a wide scope, easily accessible substrates, and high chemical yield . The reaction conditions typically involve the use of trifluoroacetonitrile imines generated in situ, which react with methyl esters derived from natural α-amino acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-6(1H)-one,5-[(4-chlorophenyl)methyl]-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,2,4-Triazin-6(1H)-one,5-[(4-chlorophenyl)methyl]-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-triazin-6(1H)-one,5-[(4-chlorophenyl)methyl]-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazin-6(1H)-one,5-[(4-chlorophenyl)methyl]-3-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-13-8-6-11(7-9-13)10-14-16(21)20-19-15(18-14)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFZVQYALJCILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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